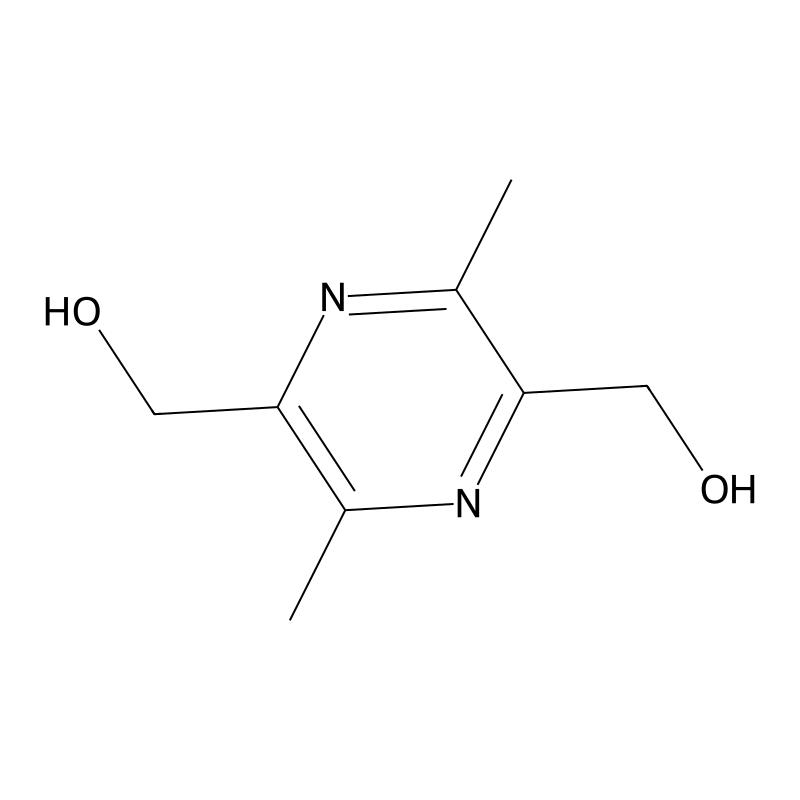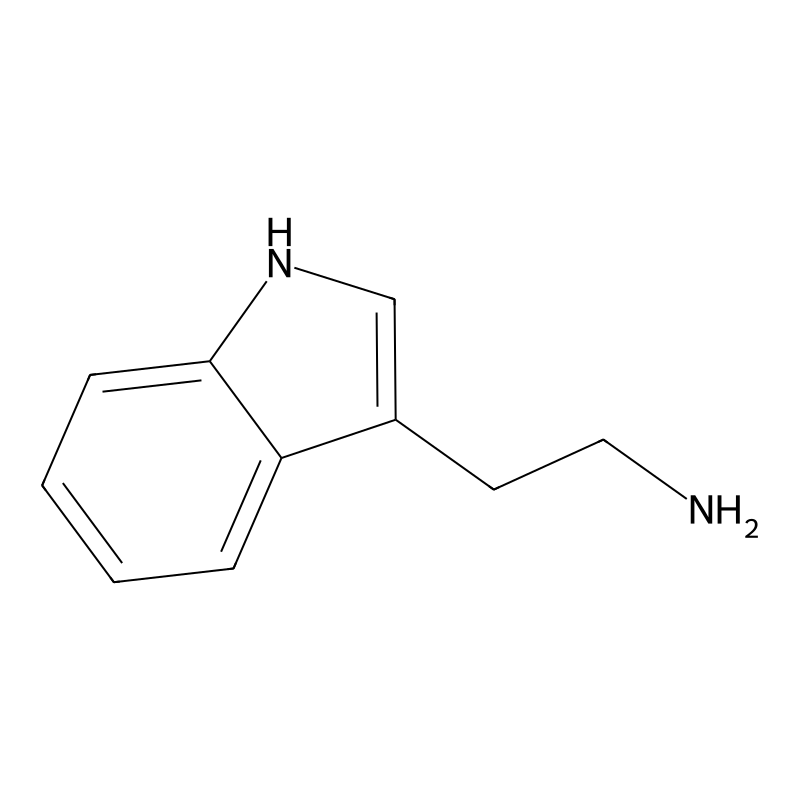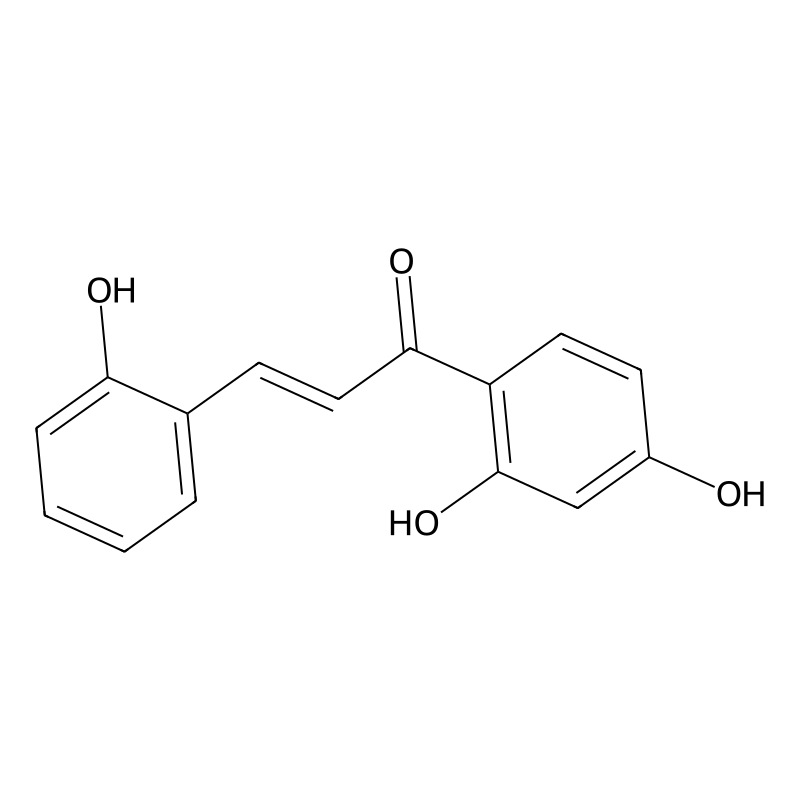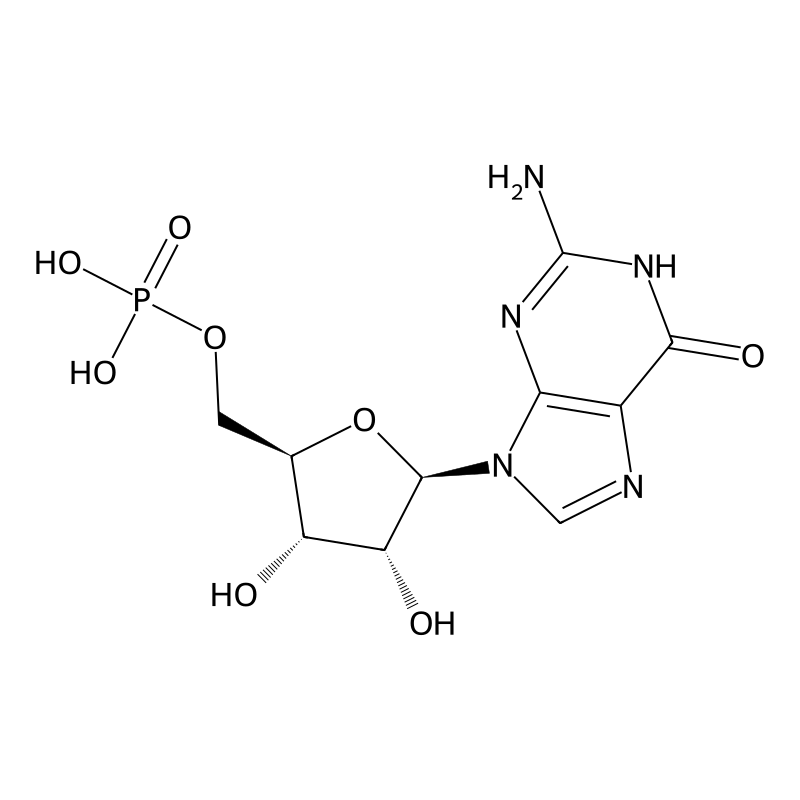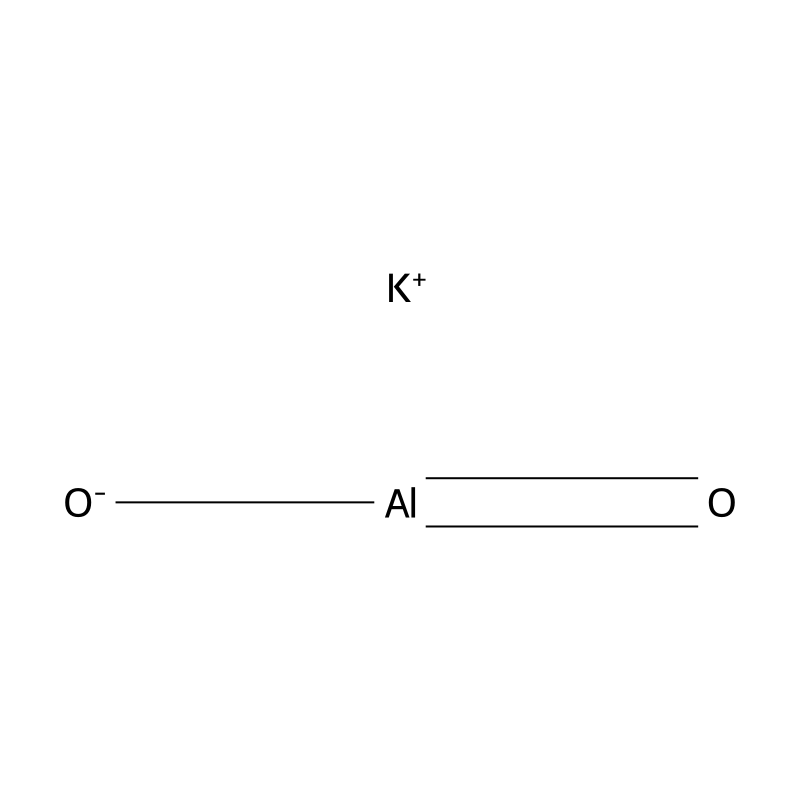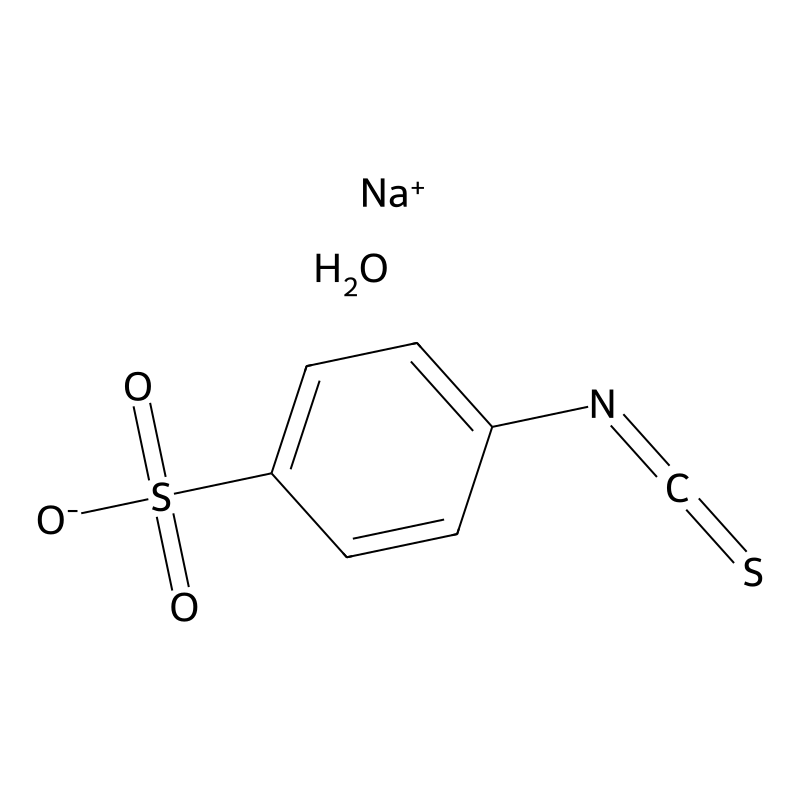Polyglycerin-6
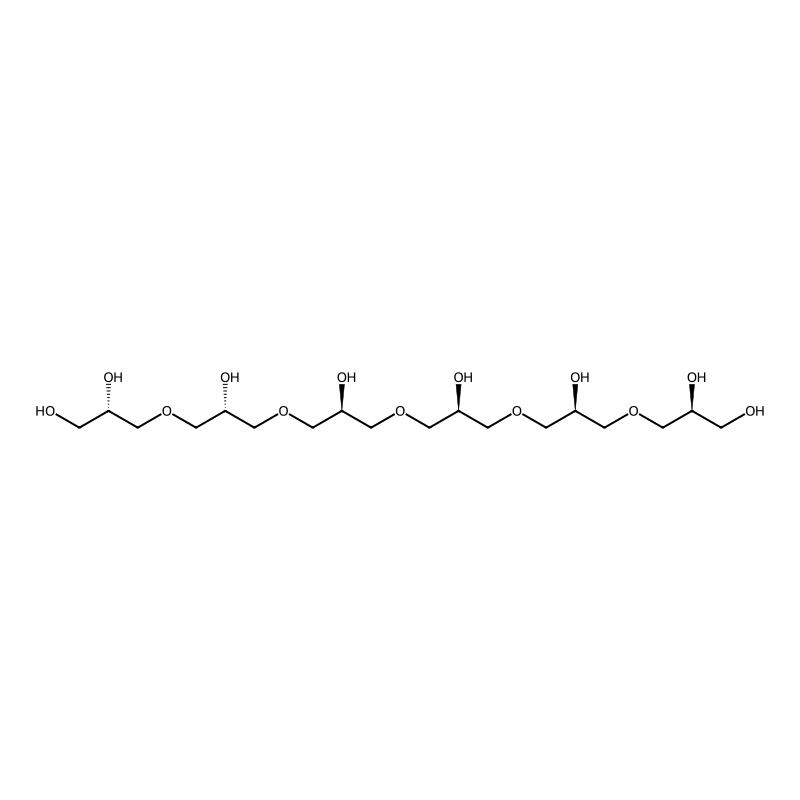
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Polyglycerin-6 is a polymer derived from glycerol, characterized by its multiple glycerol units linked together. It typically has a molecular weight that allows it to function effectively as an emulsifier, surfactant, and moisturizer in various applications, particularly in cosmetics and personal care products. The chemical structure of Polyglycerin-6 consists of six glycerol units, making it a hexaglycerin. This compound is known for its ability to enhance the stability and texture of formulations, contributing to improved product performance and user experience .
Polyglycerin-6 acts as a humectant in cosmetic formulations. Its hygroscopic nature allows it to attract water from the environment and the deeper layers of the skin, keeping the skin hydrated and promoting a plump appearance. Additionally, it may act as a solubilizer, aiding in dissolving other cosmetic ingredients and improving the overall stability of the formulation [].
Limited Research Availability
While Polyglycerin-6 is commonly used in the cosmetic industry, readily available scientific research specifically exploring its applications in non-cosmetic research fields is scarce. Most information available online focuses on its safety and function in personal care products.
Potential Applications
Based on its properties, some potential research applications for Polyglycerin-6 could include:
- Drug delivery: Due to its humectant (water-attracting) properties, Polyglycerin-6 might be explored as a potential carrier for certain medications, especially those requiring topical or oral administration. However, further research is needed to confirm its efficacy and safety in this context.
- Biocatalysis: As a polyol (molecule with multiple hydroxyl groups), Polyglycerin-6 could theoretically be investigated as a potential substrate or reaction medium in biocatalysis studies. However, no readily available published research explores this specific application.
Safety Assessment
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Polyglycerin-6, along with other related polyglycerols, for use in cosmetics. Their 2023 report concludes that Polyglycerin-6 is safe as used in cosmetics based on existing data. This report also highlights the structural similarity of Polyglycerin-6 to Glycerin, a well-established safe ingredient, and utilizes data on Glycerin to support the safety assessment of Polyglycerin-6.
Additional Resources:
- Esterification: Reacts with fatty acids to form esters, which are often used in cosmetic formulations to enhance emolliency.
- Hydrolysis: In the presence of water, Polyglycerin-6 can break down into its constituent glycerol units.
- Oxidation: Can react with oxidizing agents under certain conditions, potentially leading to the formation of aldehydes or acids .
The synthesis of Polyglycerin-6 typically involves the polymerization of glycerol. The common methods include:
- Direct Polymerization: Glycerol is heated under controlled conditions to promote polymerization, often in the presence of catalysts.
- Transesterification: Glycerol is reacted with fatty acids or triglycerides, leading to the formation of polyglycerols.
- Glycerolysis: This method involves breaking down triglycerides into glycerol and fatty acids, followed by polymerization to form Polyglycerin-6 .
Polyglycerin-6 finds extensive applications across various industries:
- Cosmetics: Used in moisturizers, sunscreens, and hair care products due to its emulsifying and moisturizing properties.
- Pharmaceuticals: Acts as a solvent or carrier for active ingredients in topical formulations.
- Food Industry: Utilized as a food additive for its emulsifying properties and ability to retain moisture .
Polyglycerin-6 shares similarities with other polyglycerins but has unique characteristics that distinguish it:
| Compound Name | Number of Glycerol Units | Key Features |
|---|---|---|
| Polyglycerin-3 | 3 | Lower viscosity; used primarily as a moisturizer. |
| Polyglycerin-10 | 10 | Higher molecular weight; provides enhanced emolliency. |
| Hexaglycerin | 6 | Similar structure; often used interchangeably with Polyglycerin-6. |
| Diglycerin | 2 | More fluid; primarily used in lighter formulations. |
Polyglycerin-6 is unique due to its balanced viscosity and emulsifying properties, making it particularly effective for stabilizing oil-in-water emulsions while providing moisture retention .
